molecular formula C12H9N3O3 B15257452 2-[2-(4-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid

2-[2-(4-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid

Cat. No.: B15257452
M. Wt: 243.22 g/mol
InChI Key: DDXCZBGGEHIYSW-UHFFFAOYSA-N
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Description

2-[2-(4-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is a compound of significant interest in organic chemistry. It features a pyrazole ring, a cyanophenyl group, and an acetic acid moiety, making it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid typically involves the reaction of 4-cyanophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then subjected to hydrolysis to yield the final product. The reaction conditions often include:

    Temperature: 60-80°C

    Catalysts: Acidic catalysts like hydrochloric acid

    Solvents: Ethanol or methanol

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at the pyrazole ring or cyanophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions include substituted pyrazoles, cyanophenyl derivatives, and various acetic acid derivatives.

Scientific Research Applications

2-[2-(4-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-[2-(4-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include modulation of signal transduction pathways and alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid
  • 2-[2-(4-Chlorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid
  • 2-[2-(4-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid

Uniqueness

2-[2-(4-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is unique due to the presence of the cyanophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of various functionalized compounds.

Properties

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

2-[2-(4-cyanophenyl)-3-oxo-1H-pyrazol-4-yl]acetic acid

InChI

InChI=1S/C12H9N3O3/c13-6-8-1-3-10(4-2-8)15-12(18)9(7-14-15)5-11(16)17/h1-4,7,14H,5H2,(H,16,17)

InChI Key

DDXCZBGGEHIYSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)N2C(=O)C(=CN2)CC(=O)O

Origin of Product

United States

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